1-benzyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one

Lipophilicity Drug Design SAR

This synthetic fluorinated quinolinone derivative is distinguished by its N1-benzyl and meta-methylphenylsulfonyl substitutions. Compared to its N–H analog (CAS 1325306-46-4) and para-methyl isomer (CAS 899213-83-3), it offers enhanced lipophilicity (cLogP ≈ 4.5) and altered hydrogen-bond donor capacity, critical for membrane permeability and binding site complementarity. Ideal as a screening hit in PI3K kinase inhibitor programs where these structural features are hypothesized to improve isoform selectivity. Available at 90–95% purity; request batch-specific HPLC and NMR certificates to ensure lot-to-lot consistency for longitudinal SAR studies.

Molecular Formula C23H17F2NO3S
Molecular Weight 425.45
CAS No. 1326942-08-8
Cat. No. B3002363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one
CAS1326942-08-8
Molecular FormulaC23H17F2NO3S
Molecular Weight425.45
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=CC=C4
InChIInChI=1S/C23H17F2NO3S/c1-15-6-5-9-17(10-15)30(28,29)22-14-26(13-16-7-3-2-4-8-16)21-12-20(25)19(24)11-18(21)23(22)27/h2-12,14H,13H2,1H3
InChIKeyMEHCNWYGZRPBDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Overview: 1-Benzyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one (CAS 1326942-08-8)


1-Benzyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one is a synthetic fluorinated quinolinone derivative featuring a benzyl group at the N1 position and a 3-methylphenylsulfonyl moiety at the C3 position . Available data from commercial vendors indicate a typical purity of 90–95% . Its closest structural analogs, including the N–H version (CAS 1325306-46-4) and the 4-methylphenylsulfonyl isomer (CAS 899213-83-3) [1], are available from the same supply channels, underscoring a need for differentiation based on precise structural features rather than general compound class properties.

Why 1-Benzyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one Cannot Be Interchanged with Its Closest Analogs


Within the 3-sulfonylquinolin-4(1H)-one scaffold, minor structural variations can profoundly alter physicochemical properties and biological target engagement. The presence of the N1-benzyl group distinguishes this compound from its N-unsubstituted counterpart, impacting lipophilicity (cLogP) and hydrogen-bond donor capacity, which are critical for membrane permeability and protein binding site complementarity. Similarly, shifting the methyl substituent from the para to the meta position on the phenylsulfonyl ring, as in moving from the 4-methylphenylsulfonyl analog to this compound, can redirect metabolic stability and off-target selectivity profiles [1]. Supplier-reported purity differences (90% vs. 95% grades) can also introduce batch-to-batch variability if not verified by independent analytical certificates. Generic substitution based solely on the core scaffold therefore carries quantifiable risk in assay reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for 1-Benzyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one


N1-Benzyl Substitution Enhances Predicted Lipophilicity vs. N-Unsubstituted Analog

The N1-benzyl substituent of the target compound increases calculated logP (cLogP) relative to the N-unsubstituted core (CAS 1325306-46-4). While direct experimental logP data are absent in the public domain, in silico predictions indicate a cLogP of approximately 4.5 for the target compound [1], compared to a predicted cLogP of approximately 3.1 for the analog lacking the benzyl group [2]. This difference of roughly 1.4 log units suggests substantially higher membrane permeability potential for the target compound in cellular assays.

Lipophilicity Drug Design SAR

Vendor-Specific Purity Grade Differentiation (90% vs. 95%) Affects Procurement Value

Combi-Blocks lists the target compound at 90% purity under catalog QV-3908 , while other sources report 'usually 95%' purity for research-grade shipments [1]. This 5% purity gap can be significant in dose-response assays where impurities may contribute to off-target effects. Users requiring higher purity for sensitive biophysical or cellular profiling should request an up-to-date Certificate of Analysis (CoA) and compare with the 95% grade often quoted by alternative suppliers.

Purity Procurement Quality Control

Meta-Methylphenylsulfonyl Isomerism vs. Para-Methylphenylsulfonyl: Potential Impact on Target Selectivity

The target compound carries a 3-methylphenylsulfonyl group, whereas a close analog (CAS 899213-83-3) bears a 4-methylphenylsulfonyl group. In analogous quinolinone kinase inhibitor series, moving a methyl substituent from the para to the meta position on a pendant aryl ring has been shown to alter inhibitory potency against specific PI3K isoforms by factors of 2–10 fold due to steric interactions within the selectivity pocket [1]. Although direct head-to-head activity data for these two exact compounds are lacking in public literature, the precedence in related chemotypes establishes that such positional isomerism cannot be considered interchangeable when selectivity is a critical assay parameter.

Regioisomerism Selectivity Medicinal Chemistry

Recommended Application Scenarios for 1-Benzyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one


Kinase Inhibitor Lead Optimization Libraries

Given the patent precedent for 3-sulfonylquinolin-4(1H)-ones as PI3K inhibitors [1], this compound is best deployed as a screening hit starting point in kinase inhibitor programs where N1-benzyl and meta-tolylsulfonyl substitutions are hypothesized to enhance isoform selectivity through differential steric and electronic interactions.

Structure-Activity Relationship (SAR) Studies on Membrane Permeability

The elevated predicted lipophilicity (cLogP ≈ 4.5) relative to the N–H analog [2] makes this compound a suitable tool for probing the effect of increased logP on cellular permeability and intracellular target engagement in phenotypic or target-based cellular assays.

Procurement Benchmarking and Quality-Control Validation

With reported purity grades ranging from 90% to 95% across suppliers, researchers are advised to use this compound as a procurement benchmark. Requesting batch-specific Certificates of Analysis and comparing analytical fingerprints (HPLC, NMR) across suppliers can ensure lot-to-lot consistency for longitudinal studies .

Computational Chemistry Model Validation

The compound's distinct combination of a benzyl group at N1 and a meta-methylphenylsulfonyl group at C3 provides a non-trivial test case for validating docking and molecular dynamics predictions of binding modes in PI3K or related kinase targets, particularly for evaluating the impact of regioisomerism on predicted binding affinity.

Quote Request

Request a Quote for 1-benzyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.